The mechanism of action of N-pyridin-4-ylcyclopropanecarboxamide derivatives varies depending on the target and the specific structure of the compound. For instance, one derivative, PHA-543,613, has been identified as a potent and selective agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), which is a potential target for treating cognitive deficits in schizophrenia1. Another derivative acts as an inhibitor for Adenylyl Cyclase of G. lamblia, a parasite responsible for causing giardiasis, and was discovered using molecular modeling techniques2. Additionally, N-(Pyridin-3-yl)benzamides have been synthesized and evaluated as selective inhibitors of human aldosterone synthase (CYP11B2), which is a key enzyme in the biosynthesis of the mineralocorticoid hormone aldosterone6.
The alpha7 nAChR agonist PHA-543,613 has demonstrated in vivo efficacy in auditory sensory gating and novel object recognition, which are models used to assess cognitive performance. This suggests its potential application in treating cognitive deficits associated with schizophrenia1.
The N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide derivative has shown to be a competitive inhibitor of Adenylyl Cyclase of G. lamblia, indicating its potential as a new therapeutic agent for treating infections caused by this parasite2.
The carboxamide-pyridine N-oxide heterosynthon has been utilized in crystal engineering to synthesize cocrystals of barbiturate drugs, demonstrating the potential of these compounds in pharmaceutical development3.
A series of N-tetrazolylpyridinecarboxamides have been prepared and evaluated for antiallergic activity, with some derivatives showing good oral activity and low toxicity, indicating their potential use as antiallergic agents4.
Newly synthesized 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids have been characterized and evaluated for their antibacterial, anti-inflammatory, and antioxidant activities, showing moderate to good efficacy in these areas5.
N-(Pyridin-3-yl)benzamides have been identified as selective inhibitors of human aldosterone synthase (CYP11B2), which could have implications for the treatment of conditions related to aldosterone excess, such as hypertension and heart failure6.
Small molecule inhibitors of PCSK9 mRNA translation, such as N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, have been discovered, which could potentially be used to manage cholesterol levels and reduce the risk of cardiovascular diseases7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: